1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride
Description
1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride (CAS: 1909319-76-1) is a piperazine-piperidine hybrid compound with the molecular formula C₁₂H₂₅Cl₂N₃O and a molecular weight of 298.26 g/mol . Its IUPAC name reflects its structure: an acetyl group linked to a piperazine ring, which is substituted at the 4-position by a (piperidin-4-yl)methyl moiety. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability for pharmacological applications.
The dihydrochloride form is typical for improving bioavailability in drug development.
Properties
Molecular Formula |
C12H25Cl2N3O |
|---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
1-[4-(piperidin-4-ylmethyl)piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C12H23N3O.2ClH/c1-11(16)15-8-6-14(7-9-15)10-12-2-4-13-5-3-12;;/h12-13H,2-10H2,1H3;2*1H |
InChI Key |
LVEZRWGOTPWLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperazine Intermediate
The piperazine ring is typically synthesized or procured as a starting material. The nitrogen at the 1-position of piperazine is targeted for substitution. The key intermediate is often a 1-(chloromethyl)piperazine or a similar alkyl halide derivative, which facilitates nucleophilic substitution.
Introduction of the Piperidin-4-ylmethyl Group
The piperidin-4-ylmethyl substituent is introduced via nucleophilic substitution reactions. A common method involves:
- Reacting 4-piperidinemethanol or 4-piperidinemethyl halide with the piperazine nitrogen.
- Using base catalysis or phase transfer catalysis to promote substitution.
- Controlling reaction conditions (temperature, solvent polarity) to favor mono-substitution and prevent over-alkylation.
Acetylation to Form the Ethanone Moiety
Following substitution, acetylation of the free piperazine nitrogen is performed to introduce the ethan-1-one group. This is typically achieved by:
- Treating the substituted piperazine with acetyl chloride or acetic anhydride.
- Employing a base such as triethylamine to neutralize the generated acid.
- Conducting the reaction in an aprotic solvent like dichloromethane or tetrahydrofuran.
- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Formation of the Dihydrochloride Salt
The final compound is converted into its dihydrochloride salt to improve physicochemical properties:
- The free base is dissolved in anhydrous ether or ethanol.
- Anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise.
- The salt precipitates out and is collected by filtration.
- The product is dried under vacuum to yield the dihydrochloride salt.
Representative Synthetic Scheme
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Piperazine + 4-piperidinemethyl chloride, base, solvent (e.g., K2CO3, DMF), 50–80°C | Formation of 4-[(piperidin-4-yl)methyl]piperazine intermediate |
| 2 | Intermediate + Acetyl chloride or Acetic anhydride, base (e.g., Et3N), DCM, 0–25°C | Acetylation to form 1-{4-[(piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one |
| 3 | Free base + HCl gas or HCl in Et2O, 0°C to RT | Formation of dihydrochloride salt |
Research Findings and Optimization Notes
- The nucleophilic substitution step requires careful control to avoid di-substitution or polymerization side reactions.
- Acetylation yields are optimized by using stoichiometric amounts of acetylating agent and maintaining low temperatures to prevent over-acetylation.
- The dihydrochloride salt form enhances water solubility and crystallinity, facilitating purification and handling.
- Purity and identity are confirmed using NMR spectroscopy, mass spectrometry, and elemental analysis.
- Alternative synthetic routes may involve protecting groups on piperidine nitrogen to prevent side reactions during substitution.
Comparative Data Table of Key Parameters
| Parameter | Method A | Method B | Notes |
|---|---|---|---|
| Substitution yield (%) | 75–85 | 80–90 | Method B uses phase transfer catalysis |
| Acetylation yield (%) | 85–90 | 88–92 | Both methods use acetyl chloride |
| Purity (HPLC, %) | >98 | >99 | High purity achieved after salt formation |
| Salt formation efficiency (%) | 90–95 | 92–96 | Controlled HCl addition critical |
Chemical Reactions Analysis
Types of Reactions
1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent and building block in synthetic chemistry.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.
Industry: Utilized as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are a versatile class of compounds with diverse pharmacological profiles.
Structural and Physicochemical Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound (1909319-76-1) | C₁₂H₂₅Cl₂N₃O | 298.26 | Piperidin-4-ylmethyl, acetyl | Dihydrochloride salt; balanced lipophilicity for CNS penetration |
| 1-{4-[(1s,4s)-4-Aminocyclohexyl]piperazin-1-yl}ethan-1-one dihydrochloride (1608622-13-4) | C₁₂H₂₅Cl₂N₃O | 338.76 | (1s,4s)-4-Aminocyclohexyl | Higher molecular weight; cyclohexyl group may enhance metabolic stability |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (1286265-79-9) | C₁₂H₁₇N₃O・2HCl | 292.20 | Pyridin-4-yl, aminomethyl | Pyridine ring introduces aromaticity; potential for π-π interactions in binding |
| 2-Chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride (1052551-75-3) | C₁₇H₂₄Cl₂N₂O₃ | 363.28 | 4,5-Dimethoxy-2-methylphenyl, chloro | Increased aromaticity and lipophilicity; likely slower metabolic clearance |
| 1-[2-(2-Hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)phenyl]ethan-1-one dihydrochloride (63990-77-2) | C₂₂H₃₀Cl₂N₂O₄ | 457.40 | 3-Methoxyphenyl, hydroxypropoxy | Bulky substituents may reduce membrane permeability but improve target specificity |
Biological Activity
1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride is a synthetic compound characterized by its unique structural framework, which includes piperidine and piperazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent for various disorders. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Molecular Structure
- Molecular Formula : C12H25Cl2N3O
- Molecular Weight : 298.25 g/mol
- Salt Form : Dihydrochloride, enhancing solubility and stability for pharmaceutical applications.
Reactivity
The compound undergoes typical nucleophilic substitutions and electrophilic additions associated with piperazine derivatives. The ethanone functional group allows for diverse chemical reactions, which can be exploited to synthesize analogs with improved pharmacological profiles.
Pharmacological Properties
Research indicates that compounds featuring piperazine and piperidine structures often exhibit significant biological activities. Notably, this compound has been studied for its interactions with various biological targets:
- Serotonin Reuptake Inhibition : Similar compounds have shown potent inhibition of serotonin reuptake, suggesting potential antidepressant properties .
- Neuroprotective Effects : Some studies indicate that derivatives of this compound may protect against neurotoxicity in neuronal cell lines .
Case Studies
- Antidepressant Activity :
- Neuroprotective Effects :
Comparative Analysis of Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| N-Methyl-1-(pyridin-4-yl)methanamine | Structure | 0.88 |
| 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | Structure | 0.82 |
| Pyridin-4-ylmethanamine hydrochloride | Structure | 0.77 |
| 1-(Pyridin-4-ylmethyl)piperidin-4-one | Structure | 0.75 |
| 2-(4-Methylpiperazin-1-y)benzylamine | Structure | 0.68 |
This table illustrates the structural diversity among related compounds and their potential biological activities.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that its interactions with neurotransmitter systems, particularly serotonin receptors, play a critical role in its pharmacological profile.
Future Research Directions
Further studies are warranted to explore:
- The full spectrum of biological activities associated with this compound.
- Detailed pharmacokinetic profiles to assess its therapeutic viability.
- Potential applications in treating psychiatric disorders and neurodegenerative diseases.
Q & A
How can the synthesis of this compound be optimized to improve yield and purity for pharmacological studies?
Methodological Answer:
Optimization involves:
- Reaction Conditions : Use reflux in polar aprotic solvents (e.g., ethanol or methanol) under inert atmospheres to minimize side reactions .
- Purification : Employ recrystallization with ethanol/water mixtures or column chromatography (silica gel, chloroform:methanol gradients) to isolate the dihydrochloride salt .
- Catalysts : Introduce mild bases (e.g., triethylamine) during coupling reactions to enhance nucleophilic substitution efficiency .
Advanced Consideration : Monitor intermediates via thin-layer chromatography (TLC) or HPLC to track reaction progress and identify byproducts .
What analytical techniques are most reliable for confirming the molecular structure and substituent positions?
Methodological Answer:
- X-ray Crystallography : Provides definitive confirmation of the piperidine-piperazine backbone and substituent conformations, as demonstrated for analogous compounds .
- NMR Spectroscopy : Use - and -NMR to verify methylene linkages (e.g., δ ~3.5–4.0 ppm for piperazine protons) and ketone carbonyl signals (δ ~170–180 ppm in -NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 292.2 for CHNO·2HCl) and fragmentation patterns .
How should researchers design experiments to evaluate its interaction with neurological targets?
Methodological Answer:
- In Vitro Assays : Conduct competitive binding studies using radiolabeled ligands (e.g., -spiperone for dopamine receptors) to measure IC values .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition via spectrophotometric assays (e.g., Ellman’s method) .
- Cellular Models : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity and neurite outgrowth modulation under controlled oxygen tension .
What factors influence the compound’s stability during long-term storage and experimental use?
Methodological Answer:
- Environmental Factors : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ketone group .
- pH Sensitivity : Avoid aqueous solutions with pH >7, which may deprotonate the dihydrochloride salt, reducing solubility .
- Decomposition Risks : Monitor for hazardous byproducts (e.g., hydrogen chloride gas) using gas chromatography-mass spectrometry (GC-MS) .
How can mechanistic studies elucidate its role in biochemical pathways?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT) based on piperazine moiety flexibility .
- Pathway Analysis : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., MAPK/ERK pathways) .
- Kinetic Studies : Apply stopped-flow fluorescence to measure real-time binding kinetics with target enzymes .
How should researchers address contradictions in reported pharmacological activity across studies?
Methodological Answer:
- Purity Verification : Re-analyze batches via elemental analysis and HPLC to exclude impurities (>98% purity required for reproducibility) .
- Assay Standardization : Use reference compounds (e.g., ketoconazole for antifungal assays) to calibrate experimental conditions .
- Orthogonal Methods : Combine in vitro binding data with in vivo pharmacokinetic profiles (e.g., plasma half-life in rodent models) .
What strategies are effective for comparative analysis with structural analogs?
Methodological Answer:
- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing piperidine with morpholine) and test receptor affinity .
- Thermodynamic Profiling : Compare binding free energy (ΔG) using isothermal titration calorimetry (ITC) .
- Crystallographic Overlays : Align X-ray structures of analogs to identify critical interactions (e.g., hydrogen bonding with active-site residues) .
What advanced safety protocols are recommended for high-throughput screening?
Methodological Answer:
- Engineering Controls : Use gloveboxes or fume hoods with HEPA filters to prevent aerosolization during automated dispensing .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for HCl permeability) and full-face respirators with acid gas cartridges .
- Waste Management : Neutralize waste with 5% sodium bicarbonate before disposal to mitigate HCl reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
